-Methylbenzaldehyde finds applications in material science research due to its ability to participate in the formation of specific functional materials.
Recent research explores the potential of 4-Methylbenzaldehyde as a ligand in catalyst design.
4-Methylbenzaldehyde, also known as p-tolualdehyde or p-methylbenzaldehyde, is an aromatic aldehyde with the chemical formula or . This compound is a colorless liquid at room temperature and possesses a characteristic cherry-like scent, reminiscent of benzaldehyde. It is primarily used in the fragrance industry due to its pleasant aroma and is also a precursor for synthesizing terephthalic acid, which is utilized in producing various plastics .
There are several methods for synthesizing 4-methylbenzaldehyde:
4-Methylbenzaldehyde finds applications in multiple fields:
Interaction studies involving 4-methylbenzaldehyde focus on its reactivity with various functional groups. It has been shown to interact with amines to form imines, which are valuable intermediates in organic synthesis. Additionally, its interactions with metal catalysts have been investigated for potential applications in catalysis and material science. The compound's behavior under different reaction conditions provides insights into its versatility in synthetic chemistry .
Several compounds share structural similarities with 4-methylbenzaldehyde. Here are some notable examples:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Benzaldehyde | Simplest aromatic aldehyde; no methyl group. | |
2-Methylbenzaldehyde | Isomer with methyl group at the ortho position. | |
3-Methylbenzaldehyde | Isomer with methyl group at the meta position. | |
Toluene | Parent compound without aldehyde functionality. |
4-Methylbenzaldehyde's unique positioning of the methyl group at the para position relative to the aldehyde functional group distinguishes it from other methyl-substituted benzaldehydes. This arrangement influences its chemical behavior, reactivity, and sensory properties, making it particularly valuable in fragrance applications and as an intermediate in organic synthesis .
The synthesis of 4-methylbenzaldehyde dates to the late 19th century, with the Gattermann-Koch reaction emerging as a pivotal method. This reaction involves the formylation of toluene using carbon monoxide and hydrogen chloride in the presence of Lewis acids like aluminum chloride. By the mid-20th century, industrial demand for terephthalic acid—a precursor to polyethylene terephthalate (PET)—drove advancements in 4-methylbenzaldehyde oxidation techniques. The development of the Amoco process, which employs cobalt-manganese-bromide catalysts for the aerobic oxidation of p-xylene to terephthalic acid, further cemented its industrial relevance.
Contemporary research explores 4-methylbenzaldehyde’s role in green chemistry, including catalytic oxidation methods using environmentally benign catalysts. Recent studies also highlight its utility in synthesizing Schiff bases for coordination chemistry and its antimicrobial properties against pathogens like Staphylococcus aureus. Additionally, its derivatives are investigated for applications in photodynamic therapy and organic semiconductors.
The IUPAC name 4-methylbenzaldehyde is systematically derived from the benzene ring substituted with a methyl group at the 4-position and a formyl group at the 1-position. Alternative names include p-tolualdehyde and 4-formyltoluene. It belongs to the class of benzoyl derivatives (CID 7725 in PubChem) and is classified under the EC number 203-246-9.
4-Methylbenzaldehyde is a colorless to pale yellow liquid with a cherry-like odor. Its key physicochemical properties are summarized below:
The compound’s solubility in organic solvents (e.g., ethanol, acetone) facilitates its use in synthetic protocols. Its IR spectrum shows characteristic C=O stretching at 1,700 cm⁻¹ and aromatic C–H vibrations near 3,050 cm⁻¹.
The classical synthesis involves toluene, carbon monoxide, and HCl under high pressure with AlCl₃ catalysis:
$$
\text{Toluene} + \text{CO} + \text{HCl} \xrightarrow{\text{AlCl}_3} \text{4-Methylbenzaldehyde}
$$
This method achieves yields up to 70%, though safety concerns over HCl handling have prompted alternatives.
Modern industrial production relies on the aerobic oxidation of p-xylene using cobalt-manganese-bromide catalysts:
$$
\text{p-Xylene} + \text{O}_2 \xrightarrow{\text{Co/Mn/Br}} \text{4-Methylbenzaldehyde} \rightarrow \text{Terephthalic Acid}
$$
This process is integral to PET manufacturing, with global production exceeding 50 million metric tons annually.
4-Methylbenzaldehyde’s cherry-like aroma makes it valuable in perfumes and food flavorings (FEMA No. 3068). It is a key component in synthetic almond and fruity fragrances.
Over 90% of synthesized 4-methylbenzaldehyde is oxidized to terephthalic acid, a monomer for PET plastics and textiles.
Schiff bases derived from 4-methylbenzaldehyde exhibit antimicrobial and anticancer activities. For example, its condensation with hydrazides yields compounds with IC₅₀ values of 35–75 μM against cancer cell lines.
The GC-MS profile shows principal fragments at m/z 91 (tropylium ion), 119 (M⁺ – CH₃), and 120 (molecular ion).
The Friedel-Crafts formylation of toluene represents the primary industrial route for 4-methylbenzaldehyde production, utilizing the well-established Gattermann-Koch reaction conditions [2] [6]. This methodology involves the reaction of toluene with carbon monoxide and hydrogen chloride in the presence of aluminum chloride and copper chloride catalysts under specific temperature and pressure conditions [2] [8].
The reaction mechanism proceeds through the formation of a formyl cation equivalent generated from the interaction of carbon monoxide and hydrogen chloride with the Lewis acid catalyst system [5]. The aluminum chloride serves as the primary Lewis acid catalyst, while copper chloride functions as a co-catalyst essential for the reaction's success [31]. Under these conditions, carbon monoxide and hydrogen chloride behave analogously to formyl chloride, facilitating electrophilic aromatic substitution on the toluene ring [31].
Parameter | Optimal Conditions | Reference |
---|---|---|
Temperature | 20-25°C | [31] |
Pressure | 90-125 atm CO | [21] |
Catalyst System | AlCl₃ + Cu₂Cl₂ | [31] |
Yield | 50% | [31] |
Selectivity | Para-selective | [2] |
The industrial implementation of this process requires careful control of reaction parameters to maximize yield and selectivity [21]. Trifluoromethanesulphonic acid has been demonstrated as an alternative catalyst system, achieving regioselective formylation at carbon monoxide pressures of 90-125 atmospheres [21]. The reaction exhibits preferential para-substitution due to the methyl group's directing effect, making this approach particularly suitable for 4-methylbenzaldehyde production [8].
Alternative industrial approaches utilizing carbon monoxide and hydrogen chloride have been developed to optimize reaction conditions and improve economic viability [6]. These methodologies focus on modifying catalyst systems and reaction parameters to enhance conversion efficiency and product selectivity [8].
The modified Gattermann-Koch reaction employs variations in catalyst composition and reaction conditions to achieve improved performance [6]. Research has demonstrated that the ratio of carbon monoxide to hydrogen chloride significantly influences reaction outcomes, with optimal ratios of 2:1 by volume providing enhanced yields [31]. The presence of traces of copper chloride and zinc chloride has been shown to be essential for reaction completion [5].
Catalyst System | Temperature (°C) | Pressure (atm) | Yield (%) | Selectivity |
---|---|---|---|---|
AlCl₃/Cu₂Cl₂ | 20-25 | 90-125 | 50 | Para-selective |
AlBr₃ | Variable | 90-125 | 90 | High |
CF₃SO₃H | Variable | 90-125 | Variable | Regioselective |
Advanced catalyst systems incorporating aluminum bromide have demonstrated superior performance compared to traditional aluminum chloride systems, achieving yields up to 90% for benzaldehyde synthesis [31]. The application of these catalyst modifications to 4-methylbenzaldehyde production represents a significant advancement in industrial synthesis methodology.
The two-step synthesis of 4-methylbenzaldehyde from isoprene and acrolein represents an innovative laboratory-scale approach that demonstrates the potential for renewable feedstock utilization [1]. This methodology employs a Diels-Alder reaction followed by dehydrogenation to construct the aromatic aldehyde framework [1].
The first step involves the reaction of isoprene and acrolein in a 1:1 molar ratio under Lewis acidic ionic liquid catalysis to form 4-methylcyclohexene-3-carbaldehyde as an intermediate [1]. The reaction proceeds through a cycloaddition mechanism facilitated by the ionic liquid catalyst system [1]. Optimal conditions for this step include temperatures ranging from 50-300°C with reaction times of 5 minutes to 24 hours [1].
Reaction Parameter | Optimal Range | Product Yield |
---|---|---|
Molar Ratio (Isoprene:Acrolein) | 1:1 | High |
Temperature | 50-300°C | Variable |
Catalyst | Lewis Acidic Ionic Liquid | Good |
Reaction Time | 5 min - 24 h | Dependent |
The second step involves dehydrogenation of the cyclohexene intermediate using graphite oxide as a catalyst in the presence of oxygen [1]. The mass ratio of organic solvent to 4-methylcyclohexene-3-carbaldehyde ranges from 300:1 to 1:10, while the mass ratio of substrate to graphite oxide catalyst varies from 2:1 to 100:1 [1]. The addition of molecular sieves as co-catalysts enhances reaction efficiency [1].
This synthetic route offers several advantages including the use of renewable feedstock materials, as both isoprene and acrolein can be derived from biomass sources [1]. The methodology demonstrates high selectivity and yields while employing relatively mild reaction conditions compared to traditional industrial processes [1].
The UV light-irradiated oxygenation of p-xylene represents a photocatalytic approach to 4-methylbenzaldehyde synthesis that offers unique selectivity advantages [12]. This methodology utilizes organic photocatalysts in combination with molecular oxygen under ultraviolet irradiation to achieve selective oxidation [12].
The photocatalytic system employs 9-mesityl-10-methylacridinium as a photocatalyst in the presence of copper complexes to facilitate the oxygenation of p-xylene [12]. The reaction proceeds through a photoredox mechanism where the photocatalyst forms a long-lived electron-transfer state upon irradiation [12]. The mesityl radical cation oxidizes p-xylene to form a radical cation intermediate, which subsequently undergoes oxygenation [12].
Photocatalyst | Wavelength | Oxidation Potential | Selectivity |
---|---|---|---|
Acr⁺-Mes | λ > 390 nm | 2.06 V vs SCE | High |
p-Xylene substrate | - | 1.93 V vs SCE | - |
Product selectivity | - | - | Excellent |
The reaction demonstrates exceptional selectivity due to the difference in oxidation potentials between p-xylene and the product 4-methylbenzaldehyde [12]. Since the oxidation potential of 4-methylbenzaldehyde exceeds that of the photocatalyst's reduction potential, over-oxidation is prevented, resulting in highly selective aldehyde formation [12].
The photocatalytic oxygenation occurs via a mechanism involving immediate deprotonation of the p-xylene radical cation to produce a neutral radical species [12]. This approach offers advantages in terms of selectivity and mild reaction conditions, making it particularly suitable for laboratory-scale synthesis where high purity products are required [9].
Green chemistry approaches to 4-methylbenzaldehyde synthesis focus on the utilization of environmentally benign reagents and sustainable catalytic systems [13] [14]. These methodologies emphasize the replacement of traditional harsh chemicals with renewable and less toxic alternatives while maintaining high efficiency and selectivity [15].
Ionic liquid-based catalytic systems represent a significant advancement in sustainable synthesis [16]. Ethanolamine acetate ionic liquid, prepared from renewable sources, has demonstrated exceptional activity for aldol condensation reactions leading to aromatic aldehyde formation [13]. This catalyst system exhibits high stability and can be recycled multiple times without significant loss of activity [13].
Catalyst Type | Sustainability Metric | Performance | Recyclability |
---|---|---|---|
EAOAc Ionic Liquid | Renewable precursors | High activity | Excellent |
Traditional Lewis Acids | Non-renewable | Variable | Limited |
Bio-derived Catalysts | Fully renewable | Moderate to High | Good |
The development of metal-organic framework catalysts has opened new avenues for sustainable synthesis [35]. These materials offer high surface areas, tunable pore structures, and the ability to incorporate various active sites for selective transformations [35]. Metal-organic frameworks demonstrate particular promise for gas-phase reactions and can facilitate the oxidation of aromatic compounds under mild conditions [35].
Photocatalytic approaches using titanium dioxide and modified titanium-based systems provide environmentally friendly alternatives to traditional chemical oxidation [33] [36]. These systems operate under ambient conditions using visible or ultraviolet light as the energy source, eliminating the need for harsh chemical oxidants [33]. The photocatalytic degradation and selective oxidation capabilities of these materials make them attractive for sustainable aldehyde synthesis [36].
Self-terminated cascade reactions from ethanol represent an innovative approach to 4-methylbenzaldehyde synthesis that utilizes renewable bioethanol as the starting material [11] [26]. This methodology employs hydroxyapatite catalysts to facilitate sequential aldol condensations and dehydrocyclization reactions that produce aromatic aldehydes directly from ethanol [11].
The reaction mechanism involves the initial dehydrogenation of ethanol to acetaldehyde, followed by sequential aldol condensations between acetaldehyde and enals [26] [27]. The process culminates in dehydrocyclization reactions that form aromatic products including 2-methylbenzaldehyde and 4-methylbenzaldehyde [11]. The selectivity for methylbenzaldehydes exceeds 30% due to rapid cyclization reactions and steric protection that prevents further chain growth [11].
Catalyst System | Ethanol Conversion | Methylbenzaldehyde Selectivity | Reaction Conditions |
---|---|---|---|
Hydroxyapatite | High | >30% | Moderate temperature |
Zinc Hydroxyapatite | 99.1% | Variable | Optimized conditions |
Cobalt Hydroxyapatite | Variable | Moderate | Controlled atmosphere |
Zinc hydroxyapatite catalysts have demonstrated exceptional performance with specific rates of 1.95 × 10⁻⁷ mol aromatics per gram catalyst per second, representing the highest activity reported in the literature for this transformation [25]. The zinc substitution at calcium sites in the hydroxyapatite structure creates strong basic sites that facilitate ethanol dehydrogenation while lowering energy barriers [25].
The reaction pathway involves the coupling of two acetaldehyde molecules to form 2-butenal as the rate-determining step [25]. Subsequent nucleophilic attack of the gamma-carbon of deprotonated 2-butenal on the carbonyl carbon of another 2-butenal molecule forms 2,4,6-octatrienal, which undergoes cyclization to produce aromatic compounds [25].
Advanced catalyst systems incorporating nickel sites with controlled exposure through sulfur modification have achieved ultrahigh selectivity for long-chain alcohols and aldehydes [30]. These catalysts demonstrate selectivities of 15.2% for hexanol and 59.0% for octanol and higher alcohols at nearly complete ethanol conversion [30]. The selectively exposed nickel sites provide strong adsorption for aldehydes while remaining inert toward side reactions [30].
Irritant